molecular formula C19H32N2O4S B2586165 4-isobutoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 953143-32-3

4-isobutoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2586165
CAS RN: 953143-32-3
M. Wt: 384.54
InChI Key: GNXHMBIDAMTMPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isobutoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide, also known as IBMPDS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide compounds and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Synthesis of Bioactive Molecules

Piperidine derivatives are crucial in the synthesis of bioactive molecules. They serve as key intermediates in the construction of complex pharmaceuticals. The versatility of the piperidine ring allows for the creation of a variety of bioactive compounds, including those with analgesic, antimalarial, and antiarrhythmic properties .

Development of Central Nervous System Drugs

The piperidine moiety is a common feature in drugs targeting the central nervous system (CNS). It is found in medications used to treat disorders such as schizophrenia, depression, and Alzheimer’s disease. The structural flexibility of piperidine derivatives enables the fine-tuning of molecular interactions within the CNS .

Anti-Cancer Agents

Piperidine derivatives have been explored for their potential as anti-cancer agents. They can be designed to interfere with specific pathways involved in cancer cell proliferation and survival. For instance, certain piperidine derivatives have shown promise in targeting protein kinases implicated in cancer .

Antimicrobial and Antiviral Applications

The structural diversity of piperidine derivatives makes them suitable candidates for developing new antimicrobial and antiviral agents. They can be engineered to disrupt bacterial cell walls or inhibit viral replication enzymes, offering new avenues for treating infections .

Cardiovascular Drug Development

Compounds containing the piperidine ring have been used in the development of cardiovascular drugs. They can act on various targets, such as calcium channels or beta-adrenergic receptors, to treat conditions like hypertension and arrhythmias .

Analgesics and Anesthetics

Piperidine derivatives are integral to the design of analgesics and anesthetics. Their modulatory effects on neurotransmitter systems can be harnessed to develop drugs that alleviate pain or induce anesthesia during surgical procedures .

Anti-Diabetic Drug Research

Research into anti-diabetic drugs has benefited from piperidine derivatives. These compounds can be utilized to influence insulin release or to modulate glucose metabolism, contributing to the management of diabetes .

Neuroprotective Therapies

Lastly, piperidine derivatives are being investigated for their neuroprotective properties. They may offer protection against neurodegenerative processes by acting on neuronal survival pathways or by combating oxidative stress .

properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-4-(2-methylpropoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O4S/c1-16(2)15-25-18-4-6-19(7-5-18)26(22,23)20-14-17-8-10-21(11-9-17)12-13-24-3/h4-7,16-17,20H,8-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXHMBIDAMTMPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-isobutoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide

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